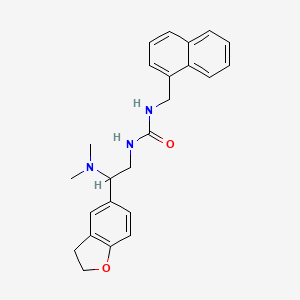
1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(naphthalen-1-ylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(naphthalen-1-ylmethyl)urea is a useful research compound. Its molecular formula is C24H27N3O2 and its molecular weight is 389.499. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(naphthalen-1-ylmethyl)urea, a synthetic organic compound, has attracted attention in pharmacological research due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Dihydrobenzofuran moiety : Contributes to the compound's hydrophobic characteristics.
- Dimethylaminoethyl group : Enhances solubility and may influence receptor interactions.
- Naphthalen-1-ylmethyl urea segment : Imparts potential biological activity through interactions with various molecular targets.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets:
- Receptor Interaction : It may act on G-protein coupled receptors (GPCRs), which are crucial for signal transduction in cells.
- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways or cell growth regulation has been noted. For instance, it could modulate the activity of kinases that play roles in cancer progression.
Antitumor Activity
Research indicates that compounds structurally similar to this compound exhibit significant antitumor properties. For example:
- A related compound demonstrated GI50 values (concentration for 50% growth inhibition) ranging from 15.1 μM to 28.7 μM against various cancer cell lines, including breast and lung cancers .
Antibacterial Activity
The compound's structural analogs have shown promising antibacterial properties:
- Minimum inhibitory concentration (MIC) values for certain derivatives were reported as low as 0.03 μg/mL against Staphylococcus aureus, indicating potent antibacterial effects .
Study on Antitumor Activity
A recent study evaluated the antitumor efficacy of similar urea derivatives. The results indicated that compounds with a dihydrobenzofuran structure exhibited selective cytotoxicity against several cancer cell lines, suggesting that modifications in the substituents can significantly enhance their biological activity .
| Compound | Cell Line | GI50 (μM) |
|---|---|---|
| Compound A | MDA-MB-231 (breast cancer) | 21.5 |
| Compound B | EKVX (lung cancer) | 1.7 |
| Compound C | OVCAR-4 (ovarian cancer) | 25.9 |
Study on Antibacterial Activity
Another study focused on the antibacterial properties of urea derivatives. Compounds were tested against a panel of pathogenic bacteria, revealing significant activity:
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| Compound D | S. aureus | 0.06 |
| Compound E | S. pneumoniae | 0.015 |
| Compound F | E. faecalis | 0.25 |
科学研究应用
Pharmacological Applications
-
Anticancer Activity :
- Studies have shown that compounds related to this structure exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with similar frameworks have demonstrated significant inhibition of cell proliferation in models such as FaDu hypopharyngeal tumor cells . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
-
Anti-inflammatory Effects :
- The compound may inhibit enzymes involved in inflammatory pathways, potentially impacting conditions like arthritis or other inflammatory diseases. This activity is likely due to its ability to modulate signaling pathways associated with inflammation.
- Neuropharmacological Potential :
Anticancer Research
A recent study investigated a series of compounds structurally similar to 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(naphthalen-1-ylmethyl)urea for their anticancer properties. The results indicated that these compounds exhibited enhanced cytotoxicity against various cancer cell lines compared to standard chemotherapeutics, suggesting that modifications in the chemical structure can significantly impact biological activity .
Anti-inflammatory Studies
Another research effort focused on the anti-inflammatory potential of similar urea derivatives. The findings revealed that these compounds could effectively reduce inflammation markers in vitro and in vivo models of inflammatory diseases, highlighting their therapeutic potential in managing such conditions .
属性
IUPAC Name |
1-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-27(2)22(18-10-11-23-19(14-18)12-13-29-23)16-26-24(28)25-15-20-8-5-7-17-6-3-4-9-21(17)20/h3-11,14,22H,12-13,15-16H2,1-2H3,(H2,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJYQEFFKLZMCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NCC1=CC=CC2=CC=CC=C21)C3=CC4=C(C=C3)OCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













